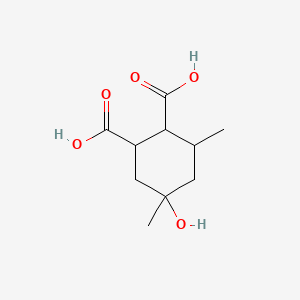
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with carboxylic acid groups, hydroxyl groups, and methyl groups
Vorbereitungsmethoden
The synthesis of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be achieved through several synthetic routes. One common method involves the oxidation of 3,5-dimethylcyclohexanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically require an acidic or basic medium to facilitate the oxidation process. Industrial production methods may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis.
Analyse Chemischer Reaktionen
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include ketones, alcohols, aldehydes, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The methyl groups may influence the compound’s hydrophobic interactions and overall molecular stability.
Vergleich Mit ähnlichen Verbindungen
1,2-Cyclohexanedicarboxylic acid, 5-hydroxy-3,5-dimethyl- can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
3,5-Dimethylcyclohexanol: Contains hydroxyl and methyl groups but lacks the carboxylic acid groups.
1,2-Cyclohexanedicarboxylic anhydride: Contains an anhydride functional group instead of hydroxyl and carboxylic acid groups
Eigenschaften
CAS-Nummer |
75908-72-4 |
|---|---|
Molekularformel |
C10H16O5 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
5-hydroxy-3,5-dimethylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C10H16O5/c1-5-3-10(2,15)4-6(8(11)12)7(5)9(13)14/h5-7,15H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FDHHRJNHFOASNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC(C1C(=O)O)C(=O)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


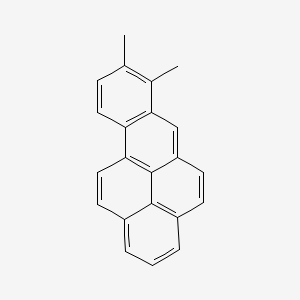
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
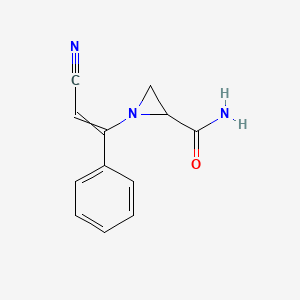
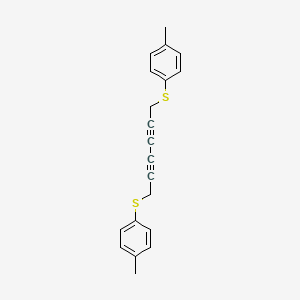
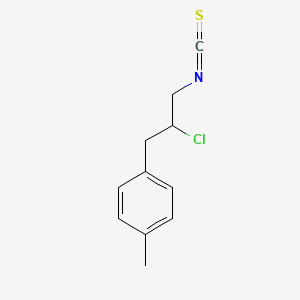
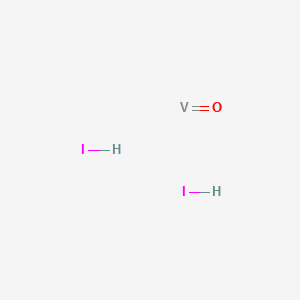
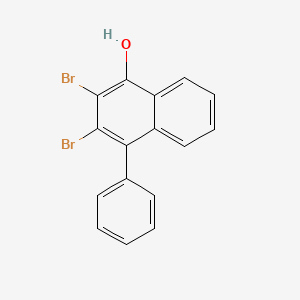
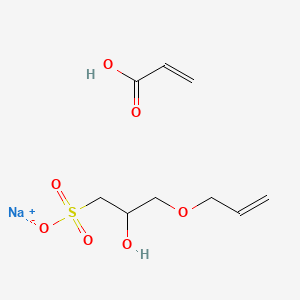
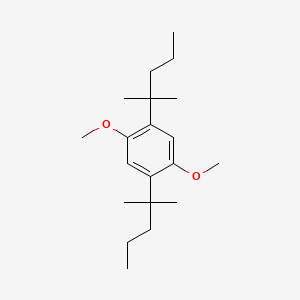
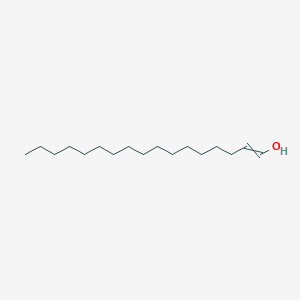
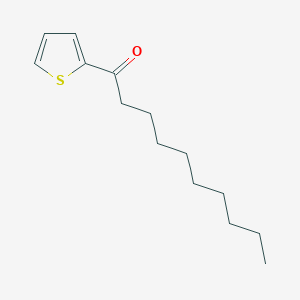
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
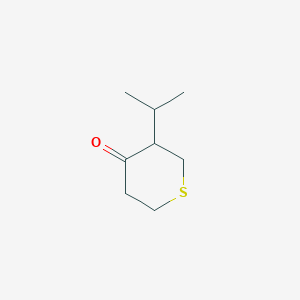
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
